5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a fused ring system containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phosgene or its derivatives, followed by cyclization to form the benzothiadiazine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Chemical Reactions Analysis
5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
5-amino-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione can be compared with other benzothiadiazine derivatives, such as:
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its fungicidal activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-4-2-1-3-5-6(4)9-7(11)10-14(5,12)13/h1-3H,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDMDRCICPJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)S(=O)(=O)NC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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